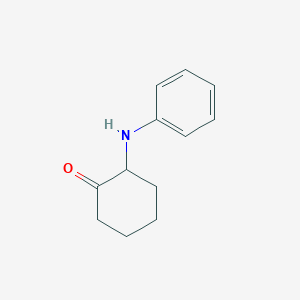

2-Anilinocyclohexanone

描述

Overview of Synthetic Utility and Mechanistic Interest

2-Anilinocyclohexanone, a secondary aminoketone, possesses a unique structural motif that combines the reactivity of a ketone with the nucleophilic and electronic properties of an aniline (B41778) moiety. This duality makes it a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic frameworks. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon within the same molecule allows for a range of intramolecular reactions, leading to the formation of new ring systems.

The primary synthetic utility of this compound lies in its role as a key intermediate in the synthesis of quinolines and carbazoles, two classes of heterocyclic compounds with significant biological and material science applications. The Combes quinoline (B57606) synthesis and the Borsche-Drechsel carbazole (B46965) synthesis are classic examples where analogues of this compound or its derivatives are implicated as transient intermediates. wikipedia.orgyoutube.com Mechanistically, the study of this compound provides insights into the intricate pathways of these named reactions, including the acid-catalyzed cyclization and dehydration steps. wikipedia.org

Historical Development and Evolution of Research Perspectives

The conceptual origins of this compound's synthetic importance can be traced back to the late 19th and early 20th centuries with the development of classical quinoline and carbazole syntheses. The Combes quinoline synthesis, first reported in 1888, involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org While not directly using this compound, the mechanism proceeds through an enamine intermediate that bears a structural resemblance and highlights the potential for intramolecular cyclization of N-aryl aminoketones.

Similarly, the Borsche-Drechsel cyclization, described in 1908, utilizes the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone to form a tetrahydrocarbazole. beilstein-journals.org This reaction underscores the historical interest in the intramolecular reactions of aniline derivatives with cyclic ketones to form fused heterocyclic systems.

Early research primarily focused on the final heterocyclic products, with intermediates like this compound being largely transient and unisolated. However, with the advent of modern analytical techniques, the focus has shifted towards understanding the reaction mechanisms in greater detail, leading to an increased interest in the synthesis and isolation of these intermediates to probe their reactivity directly. Contemporary research now explores the nuanced reactivity of compounds like this compound, aiming to develop more efficient and selective synthetic methodologies.

Current Research Frontiers and Unexplored Reactivity

Current research involving this compound and its analogues is focused on expanding their synthetic applications and exploring novel reactivity patterns. One area of active investigation is the development of catalyst- and additive-free methods for the synthesis of functionalized anilines, where related cyclohexenone derivatives are used as starting materials. beilstein-journals.org

A significant frontier lies in the development of asymmetric syntheses of chiral derivatives of this compound. The introduction of chirality would open up new avenues for the synthesis of enantiomerically pure heterocyclic compounds, which is of paramount importance in medicinal chemistry.

The unexplored reactivity of this compound presents several exciting possibilities. For instance, its potential as a ligand in organometallic catalysis is an area that remains largely untapped. The nitrogen and oxygen atoms could act as a bidentate ligand, potentially enabling novel catalytic transformations. Furthermore, the development of new multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular architectures from simple starting materials. The unusual reactivity of related N-aryl α-amino ketones, such as their participation in unexpected rearrangements or cycloadditions, suggests that this compound may also exhibit surprising chemical behavior under specific reaction conditions, warranting further investigation. nih.govfigshare.com

Structure

3D Structure

属性

IUPAC Name |

2-anilinocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMZFBYYIATTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385134 | |

| Record name | 2-Anilinocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-43-2 | |

| Record name | 2-Anilinocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Anilinocyclohexanone

Photochemical Reactions

The study of the photochemical behavior of 2-anilinocyclohexanone and its derivatives reveals several competing reaction pathways that are influenced by the substitution pattern and the reaction conditions. Upon irradiation, these compounds can undergo cyclization, bond cleavage, and hydrogen transfer reactions.

Intramolecular Type-II Cyclization to Azetidinol (B8437883) Derivatives

Upon irradiation, 2-(N-alkyl-N-arylamino)cyclohexanones undergo a Type-II cyclization to produce azetidinol derivatives, specifically 7-azabicyclo[4.2.0]octan-1-ols. rsc.org This reaction is observed for a range of N-alkyl substituted anilinocyclohexanones, including those where the alkyl group is methyl, benzyl, or ethyl. rsc.org For instance, the photolysis of 2-(N-methylanilino)cyclohexanone results in the formation of the corresponding azetidinol. rsc.org This intramolecular cyclization is a characteristic photoreaction for these types of aminoketones. rsc.org The reaction also proceeds with substituted cyclohexanone (B45756) rings, such as 4,4-dimethyl-2-(N-methylanilino)-cyclohexanone. rsc.org

Cα-N Bond Fission Processes and Product Analysis

A competing photochemical pathway is the fission of the bond between the alpha-carbon of the ketone and the nitrogen atom (Cα-N). rsc.orglookchem.com The photolysis of this compound itself yields aniline (B41778) as a product of this direct bond fission, although this is reported as a minor reaction pathway. rsc.orglookchem.com Further investigation into related compounds, such as 2-(N-trideuteriomethylanilino)-indan-1-one, confirmed that the irradiation leads to a direct Cα-N bond fission, producing N-trideuteriomethylaniline and indan-1-one, rather than a Type-II fission process. rsc.org In general, for 2-(N-alkyl-N-arylamino)cyclohexanones, the cleavage to form the corresponding N-alkyl-N-arylamine and ketone is a minor photoreaction. rsc.org

Double 1,5-Hydrogen Transfer Leading to Cyclohexanol Derivatives

A distinct photochemical transformation observed in certain 2-(N-alkyl-anilino)cyclohexanones involves a double 1,5-hydrogen transfer. rsc.org This reaction pathway leads to the formation of a 2-anilinocyclohexanol derivative in low yield. rsc.org This specific reaction occurs when the N-alkyl group has a particular structure, represented as –CH(R)CH₂R′, which facilitates the sequential transfer of two hydrogen atoms. rsc.org

Photoreactivity of Substituted N-Arylaminocyclohexanones

Substituents on the N-aryl ring can influence the photochemical behavior of these compounds. Studies have been conducted on derivatives such as 2-(N-methyl-p-tolylamino)cyclohexanone, where the aryl group is a p-tolyl group instead of a phenyl group. rsc.org These substituted compounds also undergo the characteristic Type-II cyclization to yield azetidinol derivatives, indicating that the fundamental photoreactivity is maintained with substituents on the aromatic ring. rsc.org

Table 1: Summary of Photochemical Reactions of this compound and its Derivatives

| Starting Compound | Reaction Type | Product(s) | Notes |

| 2-(N-alkyl-N-arylamino)cyclohexanones | Intramolecular Type-II Cyclization | Azetidinol (7-azabicyclo[4.2.0]octan-1-ol) derivatives | A major photoreaction pathway. rsc.org |

| This compound | Cα-N Bond Fission | Aniline | A minor photoreaction. rsc.orglookchem.com |

| 2-(N-alkyl-anilino)cyclohexanone | Double 1,5-Hydrogen Transfer | 2-Anilinocyclohexanol derivative | Occurs with specific N-alkyl group structures, low yield. rsc.org |

| 2-(N-methyl-p-tolylamino)cyclohexanone | Intramolecular Type-II Cyclization | Corresponding azetidinol derivative | Demonstrates the influence of aryl substituents. rsc.org |

Cyclization Reactions and Heterocycle Formation

Beyond photochemistry, this compound derivatives are important precursors for the synthesis of complex heterocyclic systems, most notably carbazoles.

Synthesis of Tetrahydrocarbazole Systems (e.g., 9-ethyl-tetrahydrocarbazole)

A key thermal reaction of this compound derivatives is their acid-catalyzed cyclization to form tetrahydrocarbazoles. This transformation is a central step in the Borsche-Drechsel cyclization for carbazole (B46965) synthesis. nucleos.comhandwiki.orgwikipedia.orgwikiwand.com A common industrial application involves the synthesis of 9-ethyl-tetrahydrocarbazole from 2-(N-ethyl anilino) cyclohexanone. google.comgoogle.comgoogleapis.com

The process typically involves first synthesizing the 2-(N-alkyl anilino)cyclohexanone intermediate. For example, 2-chlorocyclohexanone (B41772) is reacted with N-ethylaniline to form 2-(N-ethyl anilino) cyclohexanone. google.comgoogle.comgoogleapis.com This intermediate is then cyclized by heating, often under reflux with simultaneous removal of water, to yield 9-ethyl-tetrahydrocarbazole. google.comgoogle.comgoogleapis.com The resulting tetrahydrocarbazole can then be dehydrogenated using a catalyst like palladium on carbon to produce the final N-alkyl carbazole. google.comgoogle.com This method provides a reliable route to N-substituted carbazole derivatives, which have applications in the manufacturing of dyes and pigments. googleapis.com

Table 2: Synthesis of 9-ethyl-tetrahydrocarbazole

| Step | Reactant(s) | Product | Conditions |

| 1 | 2-Chlorocyclohexanone, N-Ethylaniline | 2-(N-ethyl anilino) cyclohexanone | Reaction in a solvent like methylcellosolve with sodium carbonate. google.com |

| 2 | 2-(N-ethyl anilino) cyclohexanone | 9-Ethyl-tetrahydrocarbazole | Heating to reflux with removal of water. google.comgoogle.comgoogleapis.com |

| 3 | 9-Ethyl-tetrahydrocarbazole | 9-Ethylcarbazole (N-Ethyl carbazole) | Dehydrogenation with a catalyst (e.g., Pd-C) in a high-boiling solvent. google.comgoogle.com |

Scope and Limitations of Cyclization Pathways

The cyclization of this compound and its derivatives is a key transformation, often leading to the formation of heterocyclic structures like tetrahydrocarbazoles and tetrahydroquinolines. wikipedia.orggoogleapis.com The success and efficiency of these reactions are influenced by various factors, including the substituents on the aniline ring and the reaction conditions.

One prominent cyclization is the formation of 9-ethyl-tetrahydrocarbazole from 2-(N-ethyl anilino) cyclohexanone, which is achieved by refluxing the compound with simultaneous removal of water. googleapis.comgoogle.com This type of acid-catalyzed intramolecular cyclization, known as the Borsche–Drechsel cyclization, is a common strategy for synthesizing tetrahydrocarbazoles. However, the scope can be limited by the nature of the substituents. For instance, while N-alkylanilino cyclohexanones readily cyclize, the parent this compound may undergo different reactions under certain conditions. rsc.org

The synthesis of tetrahydroquinolines represents another important cyclization pathway. wikipedia.orgnih.govosti.gov These structures are prevalent in many biologically active molecules. wikipedia.org While direct cyclization of this compound to a tetrahydroquinoline is not the most common route, related tandem reactions starting from precursors like 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) can yield these heterocycles through a Claisen-Schmidt condensation followed by reductive intramolecular cyclization. osti.govrsc.org

Limitations in cyclization reactions can arise from steric hindrance or the electronic effects of substituents. beilstein-journals.org For example, intermolecular C-N couplings, a related transformation, often require a significant excess of one reactant to proceed efficiently. researchgate.net Furthermore, some cyclization methods suffer from low yields and long reaction times, particularly when using more substituted starting materials. researchgate.net The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, can be inefficient and lead to resinous byproducts that complicate purification. researchgate.netwikipedia.orgresearchgate.net

Reduction and Hydrogenation Reactions

The reduction of the carbonyl group in this compound yields the corresponding γ-amino alcohol, 2-anilinocylohexanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the ketone to a secondary alcohol. scribd.com This reaction is a fundamental step in creating the 1,3-amino alcohol structural motif.

These γ-amino alcohols are valuable precursors for the synthesis of other heterocyclic systems, notably tetrahydro-1,3-oxazines. rsc.orgjcsp.org.pkijrpr.com The formation of the oxazine (B8389632) ring typically involves the condensation of the amino alcohol with an aldehyde, such as formaldehyde. ijrpr.comresearchgate.net This cyclization establishes the six-membered ring containing both oxygen and nitrogen atoms. The synthesis of 1,3-oxazines has garnered significant interest due to their presence in a wide array of biologically active compounds, including potential antitumor and antimicrobial agents. jcsp.org.pkijrpr.comderpharmachemica.com

A variety of methods have been developed for synthesizing 1,3-oxazine derivatives, often involving one-pot, multi-component reactions that offer efficiency and atom economy. ijrpr.comresearchgate.net

The reduction of this compound to 2-anilinocylohexanol creates a new stereogenic center at the carbon bearing the hydroxyl group. This means the product can exist as different diastereomers (e.g., cis and trans). Controlling the stereochemical outcome of this reduction is a significant aspect of its synthetic utility. bham.ac.ukfiveable.me

The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereoselectivity of the reduction. fiveable.methieme-connect.de For asymmetrically substituted cyclohexanones, the inherent chirality of the substrate can direct the approach of the hydride reagent, leading to a preference for one diastereomer over the other. bham.ac.uk

In related systems, such as the reduction of β-hydroxy ketones to 1,3-diols, specific reagents can provide high levels of stereocontrol. For example, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is known to favor the formation of anti-1,3-diols. thieme-connect.de Similarly, catalytic hydrogenation using chiral ruthenium complexes can achieve excellent diastereoselectivity, where the configuration of the catalyst dictates the stereochemical outcome. thieme-connect.de For instance, hydrogenation of (R)-3-methylcyclohexanone with a ruthenium–(S)-BINAP/(S,S)-DPEN complex gives a cis/trans ratio of 3:97, demonstrating high stereocontrol. thieme-connect.de These principles of substrate and reagent control are applicable to the reduction of this compound, allowing for the selective synthesis of specific stereoisomers of 2-anilinocylohexanol.

Below is a table illustrating the influence of catalysts on the stereochemical outcome of ketone reductions.

| Ketone Substrate | Catalyst/Reagent | Product Ratio (cis:trans or syn:anti) | Reference |

| (R)-3-Methylcyclohexanone | Ru–(S)-BINAP/(S,S)-DPEN | 3:97 | thieme-connect.de |

| (R)-3-Methylcyclohexanone | Ru–(R)-BINAP/(S)-DAIPEN | 56:44 | thieme-connect.de |

| β-Hydroxy Ketone | Ru–(R)-MeO-BIPHEP | anti-diol favored | thieme-connect.de |

| β-Hydroxy Ketone | Ru–(S)-MeO-BIPHEP | syn-diol favored | thieme-connect.de |

Functional Group Transformations

The carbonyl group of this compound is a key site for various functional group transformations beyond reduction. These derivatizations are essential for creating a diverse range of molecular structures.

One common reaction is the formation of hydrazones through condensation with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). neliti.comnih.govchromatographyonline.com This reaction is frequently used for the qualitative and quantitative analysis of carbonyl compounds. neliti.comresearchgate.net The resulting 2,4-dinitrophenylhydrazone is a stable, often crystalline solid.

The ketone can also be converted into other derivatives. For instance, reaction with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) forms PFBHA-oxime isomers, which can be analyzed by gas chromatography. researchgate.net Furthermore, under specific conditions, the carbonyl group can participate in cross-benzoin reactions when coupled with aldehydes in the presence of N-heterocyclic carbene (NHC) catalysts, yielding acyloin products. acs.org

The following table summarizes common derivatization reactions of the carbonyl group.

| Reagent | Product Type | Application | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Detection and analysis of carbonyls | neliti.comnih.gov |

| PFBHA | Oxime | Analysis by gas chromatography | researchgate.net |

| Aldehydes (with NHC catalyst) | Acyloin | Cross-benzoin condensation | acs.org |

The secondary amine of the anilino group in this compound is nucleophilic and can undergo various reactions, most notably acylation and aroylation. These transformations attach an acyl or aroyl group to the nitrogen atom, modifying the compound's structure and properties.

N-aroylation involves reacting this compound with an aroyl chloride or anhydride (B1165640) in the presence of a base. This results in the formation of an N-aroyl-N-phenyl-2-aminocyclohexanone. This reaction is analogous to the Halberkann variant of the Pfitzinger reaction, where N-acyl isatins are used to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Similarly, N-alkylation can occur. For example, the reaction of 2-chlorocyclohexanone with N-ethylaniline produces 2-(N-ethylanilino)cyclohexanone, a key intermediate in the synthesis of N-alkylated carbazoles. googleapis.comgoogle.com These reactions highlight the dual reactivity of the this compound scaffold, allowing for modifications at both the carbonyl and the nitrogen positions, thereby expanding its utility as a synthetic intermediate. nih.gov

Electrophilic and Nucleophilic Reactions at the Cyclohexanone Ring

The cyclohexanone ring of this compound possesses a bivalent chemical nature, rendering it susceptible to attack by both electrophiles and nucleophiles. This reactivity is centered around two primary sites: the carbonyl group and the α-carbon atom. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition, while the α-carbon, through enamine tautomerism, becomes nucleophilic and can react with various electrophiles. This dual reactivity allows this compound to serve as a versatile precursor in the synthesis of more complex molecules, including various heterocyclic systems.

Electrophilic Reactions at the α-Carbon

The presence of the aniline group at the C-2 position facilitates the formation of an enamine tautomer. This tautomerism is crucial as it activates the α-carbon (C-6), making it nucleophilic and prone to reactions with electrophiles. This reactivity is a cornerstone for constructing new carbon-carbon and carbon-heteroatom bonds.

One of the significant transformations involving the nucleophilic character of the enamine is intramolecular cyclization. For instance, 2-(N-alkylanilino)cyclohexanones can undergo acid-catalyzed cyclization to form tetrahydrocarbazoles. google.com In this reaction, the enamine acts as an internal nucleophile, attacking the electron-rich aniline ring in an electrophilic aromatic substitution-type mechanism, followed by dehydration to yield the fused heterocyclic product. This pathway is a key step in the synthesis of N-alkyl carbazoles. google.com

| Reactant | Conditions | Product | Reference |

| 2-(N-ethyl anilino) cyclohexanone | Reflux with simultaneous water removal | 9-ethyl-tetrahydrocarbazole | google.com |

Nucleophilic Reactions at the Carbonyl Carbon

The primary nucleophilic reaction at the cyclohexanone ring of this compound occurs at the electrophilic carbonyl carbon. Reduction of the ketone functionality is a common and well-documented transformation, leading to the formation of the corresponding γ-amino alcohol, 2-anilinocyclohexanol. vulcanchem.comrsc.org

A convenient and efficient method for this reduction utilizes sodium metal in isopropanol (B130326) at room temperature. rsc.org The mechanism involves an electron transfer from the sodium to the conjugated enaminone system. This process yields the corresponding β-amino ketone, 3-anilinocyclohexanone, as a detectable intermediate, which is subsequently reduced in situ to the final γ-amino alcohol product. rsc.org The reaction is notable for not requiring high pressures or expensive catalysts. rsc.org

| Reactant | Reagents | Product | Notes | Reference |

| β-Enamino Ketones (general) | Na, i-PrOH | γ-Amino Alcohols | Reaction is complete in 30-120 min at room temperature. The corresponding β-amino ketone can be isolated if the reaction is stopped prematurely. | rsc.org |

| This compound | Na, i-PrOH | 2-Anilinocyclohexanol | A specific example of the general reduction of β-enamino ketones. | vulcanchem.comrsc.org |

This reduction pathway highlights the utility of this compound as a precursor for valuable amino alcohol structures, which are prevalent motifs in various biologically active compounds.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. dss.go.th These methods probe the vibrational modes of molecular bonds. While IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment, Raman spectroscopy measures the inelastic scattering of light from bonds that exhibit a change in polarizability. Consequently, some vibrations may be active in one technique but not the other, providing complementary data.

For 2-Anilinocyclohexanone, the key functional groups expected to produce characteristic signals are the N-H bond of the secondary amine, the C=O bond of the ketone, the aromatic ring of the aniline (B41778) moiety, and the aliphatic C-H bonds of the cyclohexanone (B45756) ring. The C=O stretching vibration is typically a strong and sharp absorption in the IR spectrum. The N-H stretch appears in the higher wavenumber region and can be broadened by hydrogen bonding.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, potentially broad | Weak |

| C-H Stretch (Aromatic) | Aniline Ring | 3000 - 3100 | Medium to Weak | Strong |

| C-H Stretch (Aliphatic) | Cyclohexanone Ring | 2850 - 3000 | Strong | Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong, Sharp | Medium |

| C=C Stretch (Aromatic) | Aniline Ring | 1580 - 1620, 1450 - 1500 | Medium to Strong | Strong |

| N-H Bend | Secondary Amine | 1500 - 1600 | Medium | Weak |

Note: These are predicted ranges. Actual values can be influenced by the molecular environment, solvent, and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the connectivity and stereochemistry of this compound.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, distinct signals are expected for the N-H proton, the aromatic protons, the methine proton at the C2 position (adjacent to the nitrogen), and the four sets of methylene (B1212753) protons (CH₂) on the cyclohexanone ring. The signal for the N-H proton is typically a broad singlet that can exchange with D₂O. The aromatic protons would appear in the 6.5-8.0 ppm region, with splitting patterns determined by their substitution. The C2-H proton, being adjacent to an electronegative nitrogen atom, would be downfield from the other aliphatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | 4.0 - 5.5 | Broad Singlet | 1H |

| Aromatic H (ortho, para) | 6.6 - 6.9 | Multiplet | 3H |

| Aromatic H (meta) | 7.1 - 7.4 | Multiplet | 2H |

| C2-H (CH-N) | 3.5 - 4.0 | Multiplet | 1H |

Note: Multiplicity describes the splitting pattern: Singlet (s), Doublet (d), Triplet (t), Multiplet (m). Predicted values are estimates.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound is expected to show 12 distinct signals, corresponding to the carbonyl carbon, the six carbons of the aniline ring (four of which may be unique due to symmetry), and the five remaining sp³-hybridized carbons of the cyclohexanone ring. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 205 - 215 |

| Aromatic C (C-N) | 145 - 150 |

| Aromatic C-H | 115 - 130 |

| C-N (C2) | 55 - 65 |

Note: These are predicted chemical shift ranges.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would establish the connectivity sequence of the protons around the cyclohexanone ring, starting from the C2-H proton and moving around to the C6-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign which ¹H signal corresponds to which ¹³C signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different parts of the molecule. Key expected correlations for this compound would include:

From the N-H proton to the C2 and C6 carbons of the cyclohexanone ring and to the ipso-carbon of the aniline ring.

From the C2-H proton to the carbonyl carbon (C1) and the carbons of the aniline ring.

From the ortho-aromatic protons to the C2 carbon.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅NO), the calculated molecular weight is approximately 189.12 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this elemental formula. Analysis of the fragmentation pattern would further support the structure, with likely fragments corresponding to the loss of the aniline group or cleavage of the cyclohexanone ring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a this compound sample. The compound would elute from the GC column at a characteristic retention time, and the mass spectrometer would provide its mass spectrum, confirming its identity and distinguishing it from any impurities or starting materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. To date, a crystal structure for this compound does not appear to have been published in the crystallographic databases.

If a crystal structure were determined, it would provide precise data on bond lengths, bond angles, and torsional angles. It would reveal the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation (axial or equatorial) of the anilino substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule, which dictate the crystal packing arrangement.

Stereochemical Investigations of 2 Anilinocyclohexanone and Its Derivatives

Inherent Chirality and Potential for Stereoisomerism

2-Anilinocyclohexanone possesses a stereogenic center at the carbon atom bearing the aniline (B41778) group (C2). This inherent chirality is the basis for the existence of different stereoisomeric forms of the molecule.

Due to the chiral center at C2, this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org These stereoisomers have identical physical properties such as melting point, boiling point, and solubility. pressbooks.pub However, they differ in their interaction with plane-polarized light, a property known as optical activity. libretexts.orgpressbooks.pub

One enantiomer will rotate the plane of polarized light in a clockwise direction, and is designated as dextrorotatory (+) or d-. libretexts.orgpressbooks.pub Its mirror-image counterpart will rotate the plane of polarized light in a counter-clockwise direction by an equal magnitude and is designated as levorotatory (-) or l-. libretexts.orgpressbooks.pub A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.orglibretexts.org The specific rotation is a characteristic physical property of a chiral compound. pressbooks.pub

Table 1: Properties of Enantiomers

| Property | Enantiomer 1 | Enantiomer 2 | Racemic Mixture |

|---|---|---|---|

| Melting Point | Identical | Identical | May differ |

| Boiling Point | Identical | Identical | May differ |

| Solubility | Identical in achiral solvents | Identical in achiral solvents | May differ |

| Optical Rotation | Equal in magnitude, opposite in direction (e.g., +x°) | Equal in magnitude, opposite in direction (e.g., -x°) | Zero |

When additional stereocenters are introduced into the this compound scaffold, for instance, through substitution on the cyclohexane (B81311) ring, diastereomers can be formed. Unlike enantiomers, diastereomers are not mirror images of each other and have different physical and chemical properties. This difference in properties, such as solubility and chromatographic behavior, allows for their separation by techniques like crystallization or chromatography.

The configurational stability of the stereocenters in this compound and its derivatives is crucial. Under certain conditions, such as in the presence of acid or base, there is a potential for epimerization at the C2 position through enolization, which could lead to the interconversion of stereoisomers. Understanding the factors that influence this stability is vital for maintaining the stereochemical integrity of the compound during synthesis and application.

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound and its derivatives is a significant goal in organic chemistry. Stereoselective synthesis aims to produce a single or a predominant stereoisomer.

A powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Many chiral auxiliaries are derived from readily available natural products like amino acids or terpenes. springerprofessional.deresearchgate.net

In the context of this compound derivatives, a chiral auxiliary could be incorporated into the aniline nitrogen or another part of the molecule to influence the stereoselectivity of subsequent reactions, such as alkylations or aldol (B89426) additions. researchgate.net The choice of auxiliary and reaction conditions can allow for the selective formation of one diastereomer over another. researchgate.net

Table 2: Common Chiral Auxiliaries

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations |

| (S)- and (R)-Proline | Asymmetric aldol and Mannich reactions |

| Camphorsultams | Asymmetric Diels-Alder reactions, alkylations |

Enantioselective catalysis is another sophisticated approach to introduce chirality. This method employs a chiral catalyst to favor the formation of one enantiomer over the other. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in this area. For instance, chiral amines derived from proline can catalyze the asymmetric alpha-amination of ketones to produce compounds structurally related to this compound with high enantioselectivity.

Another approach involves the use of metal-based chiral catalysts. These catalysts can coordinate to the reactants in a specific orientation, leading to a highly stereoselective transformation. For example, a chiral catalyst could be used in the asymmetric conjugate addition of aniline to a cyclohexenone derivative, a key step in the synthesis of chiral this compound derivatives. researchgate.net

Diastereoselective Control in Reactions

The stereochemical outcome of reactions involving this compound and its derivatives is significantly influenced by the inherent chirality of the molecule and the reaction conditions. Diastereoselective control is a critical aspect of synthesizing stereochemically defined products, and various strategies have been employed to achieve high levels of diastereoselectivity.

One of the key approaches to controlling diastereoselectivity is through substrate-controlled reactions, where the existing stereocenters in the this compound framework direct the approach of incoming reagents. This inherent stereochemical information can be amplified by the choice of reagents and catalysts. For instance, in reactions such as aldol condensations, the geometry of the enolate formed from this compound plays a crucial role in determining the stereochemistry of the product. The formation of either the (E)-enolate or the (Z)-enolate can lead to different diastereomeric products.

Furthermore, reagent-controlled diastereoselectivity offers another powerful tool. Chiral reagents or catalysts can interact with the substrate in a way that favors the formation of one diastereomer over the other. For example, the use of chiral borane (B79455) reagents in aldol reactions has been shown to afford high diastereoselectivity. researchgate.net The choice of catalyst, whether achiral or chiral, can also have a profound impact. Achiral catalysts, such as a Pd(II) complex or a strong Brønsted acid, have been used to selectively produce either cis or trans isomers in intramolecular aza-Michael reactions of related nitrogen-containing heterocyclic systems. researchgate.netnih.gov

The interplay of steric and electronic factors is also paramount in dictating diastereoselectivity. The bulky anilino group can sterically hinder one face of the molecule, thereby directing the attack of a reagent to the less hindered face. Attractive interactions, such as CH–π interactions involving the aryl group of the anilino moiety, can stabilize certain transition states, leading to a preference for a particular diastereomer. nih.gov

In the context of Michael additions, a common reaction for functionalizing cyclohexanones, diastereoselectivity is often achieved with high efficiency. For example, the cascade double Michael reaction of curcumins with arylidenemalonates, catalyzed by aqueous KOH with a phase-transfer catalyst, yields highly functionalized cyclohexanones with excellent diastereoselectivity in many cases. beilstein-journals.org

The following table provides examples of diastereoselective reactions involving cyclohexanone (B45756) derivatives, illustrating the high levels of control that can be achieved.

| Reactants | Catalyst/Conditions | Major Product Diastereomer | Diastereomeric Ratio (dr) |

| Curcumin & p-Tolylidenemalonate | aq KOH, TBAB | Double Michael Adduct | >95:5 |

| Curcumin & Benzylidenemalonate | aq KOH, TBAB | Double Michael Adduct | >95:5 |

| p-Anisylcurcumin & p-Tolylidenemalonate | aq KOH, TBAB | Double Michael Adduct | >95:5 |

Table 1: Examples of Diastereoselective Michael Reactions. Data sourced from beilstein-journals.org

It is important to note that the diastereoselectivity of a reaction can be influenced by various factors including the solvent, temperature, and the specific nature of the substituents on both the this compound core and the reacting partner. Careful optimization of these parameters is often necessary to achieve the desired stereochemical outcome.

Conformational Analysis of the Cyclohexanone Ring in N-Arylaminocyclohexanones

The conformational flexibility of the cyclohexanone ring is a defining feature of its chemistry and reactivity. In N-arylaminocyclohexanones, such as this compound, the interplay between the bulky anilino substituent and the carbonyl group significantly influences the conformational preferences of the six-membered ring.

Like cyclohexane, the cyclohexanone ring can adopt several conformations, with the chair and boat forms being the most significant. ic.ac.ukkhanacademy.org The chair conformation is generally the most stable due to the minimization of torsional strain (staggered arrangement of bonds on adjacent carbons) and steric strain. youtube.comlibretexts.orgyoutube.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The boat conformation is less stable than the chair due to eclipsing interactions between bonds on adjacent carbons and steric repulsion between the "flagpole" hydrogens. ic.ac.uk However, it can exist as a transition state or an intermediate in the process of ring flipping, where one chair conformation interconverts to another. A slightly more stable, non-planar conformation derived from the boat is the twist-boat conformation. libretexts.org

The energy difference between the chair and boat conformations in unsubstituted cyclohexane is significant, with the chair being favored by approximately 5-6 kcal/mol. ic.ac.uk The introduction of a carbonyl group in the ring to form cyclohexanone alters the geometry and energetics of these conformations. The sp² hybridization of the carbonyl carbon leads to a flattening of the ring in that region.

The presence of the anilino group at the C2 position of the cyclohexanone ring introduces significant steric and electronic effects that dictate the preferred conformation. The bulky anilino substituent will preferentially occupy the equatorial position in the chair conformation to minimize unfavorable 1,3-diaxial interactions. nih.gov This steric preference is a dominant factor in determining the ground-state conformation of the molecule.

In the case of 2-[(anilino)(2-nitrophenyl)methyl]cyclohexanone, X-ray crystallographic studies have confirmed that the cyclohexanone ring adopts a chair conformation with the aminomethyl group positioned equatorially. nih.gov This arrangement minimizes steric hindrance and is a common feature in substituted cyclohexanones.

The conformational preference of the anilino group can also be influenced by the formation of enamines, which are nitrogen analogs of enols. wikipedia.org The reactivity of cyclic ketone enamines is related to the planarity of the nitrogen atom, which affects the p-character of the lone pair and its ability to donate into the alkene π-system. wikipedia.org

The following table summarizes the key conformational features of the cyclohexanone ring in N-arylaminocyclohexanones.

| Feature | Description |

| Predominant Conformation | Chair conformation is generally the most stable. ic.ac.uknih.gov |

| Anilino Group Position | The bulky anilino group strongly prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions. nih.gov |

| Ring Puckering | The presence of the sp² hybridized carbonyl carbon causes a slight flattening of the ring at that position compared to cyclohexane. |

| Influence on Reactivity | The equatorial preference of the anilino group can direct the stereochemical outcome of reactions by sterically shielding one face of the ring. slideshare.net |

| Potential for Hydrogen Bonding | Intramolecular hydrogen bonding between the anilino N-H and the carbonyl oxygen can further stabilize the preferred conformation. |

Reaction Mechanism Studies of 2 Anilinocyclohexanone Transformations

Fundamental Principles of Reaction Mechanisms and Elementary Steps

Key concepts in understanding reaction mechanisms include:

The study of reaction mechanisms often involves a combination of experimental techniques, such as spectroscopy and kinetics, and computational modeling to elucidate the most probable pathway.

Mechanistic Elucidation of Photoreactions

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. rutgers.edu The study of these reactions in 2-anilinocyclohexanone involves understanding the nature of these excited states and the subsequent pathways they can follow.

Nature of Excited States

Upon absorbing a photon, a molecule is promoted from its ground electronic state to an excited state. numberanalytics.comnumberanalytics.com These excited states have different electronic configurations and are more reactive than the ground state. fiveable.me Key aspects of excited states include:

The properties of the excited state, such as its energy, lifetime, and geometry, dictate the course of the photochemical reaction. rutgers.edu

Pathways for Cyclization and Fission

Once in an excited state, this compound can undergo various transformations, including cyclization and fission. These pathways are often competitive, and the predominant route can depend on factors like the solvent, temperature, and the specific nature of the excited state.

The competition between these pathways is a key aspect of the mechanistic study of the photoreactions of this compound.

Mechanistic Pathways of Cyclization Reactions (e.g., Water Removal, Bischler-Type)

The cyclization of this compound can also be achieved through thermal reactions, often under acidic or basic conditions. These reactions proceed through different mechanistic pathways than the photochemical routes.

One important cyclization pathway involves the removal of water to form a new heterocyclic ring. This type of reaction is often acid-catalyzed. The mechanism typically involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the cyclized product.

Another relevant pathway is the Bischler-type reaction. While the classic Bischler-Napieralski and Bischler indole (B1671886) syntheses involve different starting materials, the underlying principle of an acid-catalyzed intramolecular cyclization followed by aromatization can be analogous. In the context of this compound, a similar acid-catalyzed cyclization could lead to the formation of tetrahydrocarbazole derivatives.

The mechanism for these cyclizations can be influenced by the reaction conditions, including the type of acid or base used and the temperature.

Exploration of Reduction Mechanisms (e.g., Electron Transfer, Hydrogen Abstraction)

The reduction of the carbonyl group in this compound can proceed through different mechanisms, primarily involving electron transfer or hydrogen abstraction.

Electron Transfer: In this mechanism, an electron is transferred from a reducing agent to the carbonyl group, forming a radical anion intermediate. This can be followed by protonation and further reduction to yield the corresponding alcohol. Reagents like sodium in liquid ammonia (B1221849) are known to effect reduction via electron transfer. The stability of the radical anion intermediate plays a crucial role in this pathway.

Hydrogen Abstraction: This mechanism involves the transfer of a hydrogen atom (a proton and an electron) to the carbonyl group. This can occur in a single step (hydrogen atom transfer, HAT) or as a two-step process of concerted proton-coupled electron transfer (cPCET). nih.govacs.orgwikipedia.org In a HAT mechanism, a radical species abstracts a hydrogen atom from a donor molecule. wikipedia.org In cPCET, the proton and electron are transferred in a single kinetic step but from different donor sites. acs.org The photoreduction of ketones in the presence of a hydrogen donor, such as an alcohol or an amine, often proceeds via hydrogen abstraction by the excited ketone. youtube.com

The specific mechanism of reduction will depend on the reducing agent and the reaction conditions.

Stereochemical Requirements and Mechanistic Implications (e.g., Periplanar Geometry in Elimination Reactions)

The stereochemistry of the reactant can have significant implications for the reaction mechanism and the stereochemical outcome of the products. lumenlearning.comalrasheedcol.edu.iq In reactions involving cyclic systems like this compound, conformational factors are particularly important.

A key example is the stereochemical requirement for elimination reactions, such as the E2 (bimolecular elimination) reaction. The E2 mechanism requires a specific spatial arrangement of the departing hydrogen and leaving group, known as a periplanar geometry . chemistrysteps.com This means that the hydrogen atom and the leaving group must lie in the same plane.

There are two types of periplanar geometry:

In a cyclohexane (B81311) ring, an anti-periplanar arrangement is achieved when both the hydrogen and the leaving group are in axial positions. libretexts.org This conformational requirement can dictate which proton is removed and, consequently, the regiochemistry and stereochemistry of the resulting alkene. If only one β-hydrogen is available for anti-periplanar elimination, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will give a specific stereoisomer of the product. chemistrysteps.com If there are multiple β-hydrogens that can adopt an anti-periplanar conformation, the reaction is stereoselective, favoring the formation of the more stable alkene product. chemistrysteps.com

Understanding these stereochemical constraints is essential for predicting and controlling the outcomes of reactions involving this compound and its derivatives.

Kinetics and Thermodynamics of Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the formation and transformation of this compound. While specific quantitative data for this particular compound is not extensively available in the public domain, a comprehensive understanding can be derived from the well-established principles of enamine chemistry and studies of analogous reactions involving cyclohexanone (B45756) and various amines.

Research Findings on Reaction Kinetics

The rate of enamine formation is significantly influenced by the reaction conditions, particularly the pH. The reaction is generally slow at very high or very low pH and reaches a maximum rate at a weakly acidic pH, typically around 4 to 5. libretexts.orglibretexts.org At high pH, there is an insufficient concentration of acid to protonate the hydroxyl group of the intermediate carbinolamine, which is a necessary step for the elimination of water. libretexts.org Conversely, at low pH, the amine nucleophile (aniline) becomes protonated to a significant extent, forming the anilinium ion, which is not nucleophilic and thus cannot initiate the reaction. libretexts.org

Studies on the formation of enamines from cyclohexanone and various secondary amines, such as pyrrolidine (B122466), morpholine (B109124), and piperidine (B6355638), have shown that the reaction typically follows second-order kinetics. ysu.edu This implies that the rate of reaction is dependent on the concentration of both the ketone and the amine. The rate-determining step is generally considered to be the dehydration of the carbinolamine intermediate. masterorganicchemistry.com

The nucleophilicity of the amine also plays a crucial role in the reaction kinetics. While aniline is a primary amine, its nucleophilicity is lower than that of aliphatic secondary amines like pyrrolidine or morpholine due to the delocalization of the nitrogen lone pair into the aromatic ring. This would suggest that the formation of this compound might be slower compared to the formation of enamines from more basic amines under similar conditions. Research on the reaction of cyclohexanone with different amines has demonstrated a considerable difference in reaction rates based on the amine's basicity and steric factors. ysu.edu For instance, the formation of the morpholine enamine of cyclohexanone is about ten times faster than that of the piperidine enamine. ysu.edu

Table 1: Factors Influencing the Kinetics of this compound Formation

| Factor | Influence on Reaction Rate | Rationale |

| pH | Optimal rate at weakly acidic pH (around 4-5) libretexts.orglibretexts.org | Balances the need for carbonyl activation by protonation and the availability of the free amine nucleophile. libretexts.org |

| Aniline Concentration | Rate increases with concentration | The reaction follows second-order kinetics, being first order in both aniline and cyclohexanone. ysu.edu |

| Cyclohexanone Concentration | Rate increases with concentration | The reaction follows second-order kinetics, being first order in both aniline and cyclohexanone. ysu.edu |

| Temperature | Rate increases with temperature | Provides the necessary activation energy for the reaction to proceed. |

| Solvent | Aprotic solvents are often used | To facilitate the removal of water and shift the equilibrium towards the product. |

Research Findings on Reaction Thermodynamics

From a thermodynamic standpoint, the stability of the resulting enamine is a key consideration. For unsymmetrical ketones, the formation of the less substituted enamine (the kinetic product) is often favored due to minimized steric interactions. makingmolecules.com However, with cyclohexanone, only one enamine regioisomer is possible with aniline.

The enamine-imine tautomerism is an important thermodynamic consideration. While primary amines typically react with ketones to form the more thermodynamically stable imine, there are exceptions, such as with aniline. wikipedia.org The resonance stabilization of the enamine nitrogen's lone pair with the aromatic ring in this compound contributes to its relative stability compared to the corresponding imine tautomer.

Table 2: Thermodynamic Considerations for this compound Formation

| Thermodynamic Aspect | Description | Implication for this compound |

| Reversibility | The reaction is an equilibrium process. wikipedia.org | The yield of this compound can be maximized by removing water. |

| Enamine Stability | Enamines are stabilized by the delocalization of the nitrogen lone pair into the double bond. makingmolecules.com | The aromaticity of the aniline moiety contributes to the electronic properties of the enamine. |

| Enamine-Imine Tautomerism | An equilibrium exists between the enamine and its imine tautomer. wikipedia.org | For aniline, the enamine form (this compound) is a significant species. wikipedia.org |

| By-products | Water is the primary by-product. youtube.com | Its removal shifts the equilibrium towards the product side. |

An article on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. Extensive searches for scholarly data pertaining to the electronic structure calculations, molecular dynamics simulations, prediction of spectroscopic parameters, and reaction mechanism modeling of this specific compound have not yielded any relevant research findings.

While general methodologies for computational chemistry, such as Density Functional Theory (DFT), Ab Initio methods, and Molecular Dynamics (MD) simulations, are well-established, their specific application to this compound does not appear to be documented in the available scientific literature. Consequently, the detailed analysis and data tables required to populate the requested article sections are unavailable.

Further research in the field of computational chemistry focusing on this compound is required before a comprehensive and scientifically accurate article on this topic can be produced.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Modeling

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orglibretexts.org It can be visualized as a multi-dimensional landscape with valleys corresponding to stable chemical species (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.orglibretexts.org Mapping the PES is crucial for understanding reaction mechanisms, predicting reaction pathways, and calculating reaction rates.

For a reaction involving 2-Anilinocyclohexanone, such as its synthesis or a subsequent transformation, computational chemists can map the relevant regions of the PES. This process typically involves:

Identifying Reaction Coordinates: Key geometric parameters that change during the reaction (e.g., bond lengths, bond angles, dihedral angles) are selected as reaction coordinates.

Calculating Single-Point Energies: Quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods, are used to calculate the potential energy of the system for a large number of points along these reaction coordinates. libretexts.org

Locating Stationary Points: Algorithms are used to find the energy minima (reactants, products, intermediates) and first-order saddle points (transition states) on the surface. libretexts.org

A PES for a reaction of this compound might reveal multiple competing pathways. For instance, in an elimination reaction, different conformers of the molecule could lead to different transition states with varying energy barriers, thus influencing the product distribution. Furthermore, the surface can reveal the existence of bifurcations, where a single transition state leads to two or more different products. nih.gov The shape of the PES after the transition state, and the resulting molecular dynamics, would govern the selectivity of such a reaction. nih.gov

Table 1: Hypothetical Stationary Points on a Potential Energy Surface for a Reaction of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| R | Reactant (this compound) | 0.0 | Chair conformation |

| TS1 | Transition State for Path A | +25.4 | C-N bond elongation |

| I1 | Intermediate | -5.2 | Planar carbocation |

| TS2 | Transition State for Path B | +30.1 | C-H bond breaking |

| P1 | Product from Path A | -15.8 | Substituted Tetrahydrocarbazole |

| P2 | Product from Path B | -12.3 | Substituted Cyclohexenylaniline |

Solvation Effects on Reaction Pathways

Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can simulate these solvation effects to provide a more accurate picture of the reaction in realistic conditions. Two main approaches are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, often called a continuum model, is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway.

For this compound, the polarity of the solvent would significantly influence reactions involving charge separation. For example, in a nucleophilic substitution reaction, a polar solvent would better stabilize a charge-separated transition state, thereby lowering the activation energy barrier compared to a nonpolar solvent. By performing calculations with different solvent models, researchers can predict how changing the solvent might alter the reaction's feasibility and outcome. Mixed or explicit/implicit models can be employed where the first solvation shell is treated explicitly and the bulk solvent implicitly, offering a balance between accuracy and computational cost. documentsdelivered.com

Table 2: Illustrative Effect of Solvent on the Activation Barrier of a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | --- | 35.2 |

| Toluene | 2.4 | Implicit (PCM) | 31.5 |

| Tetrahydrofuran | 7.5 | Implicit (PCM) | 28.9 |

| Acetic Acid | 6.2 | Explicit/Implicit | 25.1 |

| Water | 78.4 | Implicit (PCM) | 24.7 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems (e.g., Enzyme Catalysis)

Many chemical reactions of interest, particularly in biochemistry, occur within very large systems like enzymes. Modeling the entire system with high-level quantum mechanics is computationally prohibitive. nih.gov The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method addresses this challenge by partitioning the system into two regions. wordpress.comresearchgate.net

The QM Region: This is the chemically active part of the system where bond breaking and forming occur (e.g., the substrate like this compound and key amino acid residues in the enzyme's active site). This region is treated with a computationally expensive but accurate QM method. wordpress.comresearchgate.net

The MM Region: This includes the rest of the enzyme and the surrounding solvent. This larger part of the system is treated using classical molecular mechanics (MM) force fields, which is much faster. wordpress.comresearchgate.net

The two regions are coupled to account for their interactions, typically electrostatically and through van der Waals forces. researchgate.net

If this compound were a substrate for an enzyme, a QM/MM approach would be the method of choice for studying the catalytic mechanism. wordpress.com Researchers could model the substrate binding in the active site, identify the key catalytic residues, and map the potential energy surface of the enzymatic reaction. The size of the QM region is a critical parameter; it must be large enough to include all atoms directly involved in the electronic changes, as charge transfer with the surrounding protein environment can significantly influence the reaction barrier. nih.govrsc.org Such simulations can reveal how the enzyme's specific environment stabilizes the transition state, leading to a dramatic rate enhancement compared to the reaction in solution. researchgate.net

Analysis of Stereoselectivity Using Computational Models

This compound is a chiral molecule, and its reactions often lead to stereoisomeric products. Predicting and explaining the stereoselectivity of these reactions is a major challenge in organic chemistry. Computational models are invaluable for this purpose.

By calculating the transition state structures for the formation of different stereoisomers, chemists can determine the origins of stereoselectivity. The stereochemical outcome is governed by the relative energies of the competing diastereomeric transition states; the pathway with the lower activation energy will be favored, leading to the major product.

For instance, in an organocatalyzed reaction involving an iminium ion derived from this compound, computational analysis using DFT can be performed. nih.gov The calculations would model the approach of a reactant to the different faces (Re/Si) of the iminium ion. The analysis would focus on:

Transition State Energies: Calculating the activation barriers for the formation of all possible stereoisomers. A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to a product ratio of approximately 90:10.

Non-covalent Interactions: Identifying key steric or electronic interactions (e.g., hydrogen bonds, steric hindrance) in the transition states that are responsible for differentiating their energies. nih.gov

Conformational Analysis: Analyzing the conformations of the catalyst and substrate to understand how the chiral environment is transmitted to the product. nih.gov

These computational insights can guide the design of new catalysts or the optimization of reaction conditions to achieve higher stereoselectivity.

Applications As Synthetic Intermediates and Building Blocks

Precursor for Nitrogen-Containing Heterocycles

2-Anilinocyclohexanone and its derivatives are fundamental starting materials for synthesizing heterocyclic compounds that incorporate a nitrogen atom, most notably those featuring fused ring systems.

The most prominent application of this compound derivatives is in the synthesis of carbazoles and their partially saturated precursors, tetrahydrocarbazoles, via the Borsche-Drechsel cyclization. nih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, but a common modern approach first prepares an N-arylaminocyclohexanone intermediate, which is then cyclized.

A well-documented process outlines the preparation of N-alkyl carbazoles, which are valuable in materials science. google.comwipo.int The synthesis begins with the reaction of 2-chlorocyclohexanone (B41772) with an N-alkylaniline, such as N-ethylaniline, to form the corresponding 2-(N-alkylanilino)cyclohexanone. google.comwipo.intgoogle.com This intermediate is then subjected to cyclization by refluxing, which facilitates the removal of water to yield the N-alkyl-tetrahydrocarbazole. google.comwipo.int The final step is the aromatization of the tetrahydrocarbazole intermediate to the carbazole (B46965). This dehydrogenation is often accomplished by heating the compound with a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent like xylene. google.comgoogle.com

Table 1: Synthesis of N-Ethylcarbazole via a this compound Intermediate

| Step | Reactants | Product | Key Conditions |

|---|---|---|---|

| 1 | 2-Chlorocyclohexanone, N-Ethylaniline | 2-(N-Ethylanilino)cyclohexanone | Reaction in a solvent like methyl cellosolve. google.com |

| 2 | 2-(N-Ethylanilino)cyclohexanone | 9-Ethyl-tetrahydrocarbazole | Cyclization via reflux with water removal. google.comwipo.int |

| 3 | 9-Ethyl-tetrahydrocarbazole | N-Ethylcarbazole (9-Ethylcarbazole) | Dehydrogenation with Pd/C catalyst in a solvent like xylene. google.comgoogle.com |

The synthesis of tetrahydrocarbazoles from this compound is a classic example of its utility in constructing fused ring systems, which are structures where two or more rings share a common bond. researchgate.netlibretexts.org Fused heterocycles are critical motifs in polymer chemistry, materials science, and pharmaceuticals. researchgate.net The Borsche-Drechsel cyclization effectively "fuses" the aniline's benzene (B151609) ring with the cyclohexanone (B45756) ring to create the tricyclic tetrahydrocarbazole core. nih.gov

While the carbazole skeleton is the principal fused system derived from this precursor, the underlying reactivity highlights its potential for creating other polycyclic structures. The development of new synthetic methods is crucial for accessing novel fused nitrogen heterocycles, which are common in natural products and medicines. europeanproceedings.com Recently, innovative one-pot reactions using light-driven catalysis have been developed to fuse nonaromatic rings onto existing heteroarenes, showcasing the ongoing interest in creating complex fused architectures for applications in medicinal chemistry. acs.org

Intermediate in the Formation of Chiral Organic Molecules

The creation of stereogenic centers in a controlled manner is a cornerstone of modern organic synthesis. This compound, being a chiral molecule itself (unless a racemic mixture), presents potential as a starting point for asymmetric syntheses.

Chiral γ-amino alcohols are important structural motifs found in biologically active compounds and are used as chiral ligands in catalysis. nih.govliv.ac.uk The development of efficient, single-step methods for their enantioselective synthesis from simple precursors is an active area of research. nih.gov Strategies include the copper-catalyzed hydroamination of unprotected allylic alcohols and ruthenium-catalyzed processes that proceed via a hydrogen-borrowing mechanism. nih.govliv.ac.uk More recent methods have focused on the use of alkyne-functionalized oxetanes to generate γ-amino alcohols that feature sterically congested tertiary carbon stereocenters. researchgate.netunimi.it However, the use of this compound as a direct intermediate in the synthesis of chiral γ-amino alcohols is not prominently featured in the scientific literature.

A quaternary stereocenter is a carbon atom bonded to four different non-hydrogen groups, and their construction represents a significant synthetic challenge due to steric hindrance. nih.govrsc.org The presence of these centers adds three-dimensionality to a molecule, which can be advantageous for drug discovery. nih.gov

Various methods have been developed to create these structures enantioselectively, including the palladium-catalyzed asymmetric allylic alkylation of enolates, conjugate additions to cyclic enones, and the α-amination of branched aldehydes. nih.govcaltech.edursc.org While this compound possesses a chiral center, its direct application as a building block for generating a quaternary stereocenter is not extensively documented. In principle, α-alkylation of a suitable this compound derivative could generate such a center, but controlling the stereochemistry would be a formidable challenge requiring the development of specific catalytic systems.

Utility in the Construction of Complex Organic Architectures

The true value of a synthetic building block is demonstrated by its ability to facilitate the construction of complex molecular architectures. This compound serves this purpose primarily through its role in the synthesis of carbazole-based structures. Carbazoles are not only important final products but also serve as building blocks for even more complex systems. nih.gov

For instance, carbazole and its derivatives are used as monomers for the creation of microporous organic polymers (MOPs). nih.gov These materials possess high chemical and physical stability and have diverse applications in fields like heterogeneous catalysis and gas storage and separation, including the capture of greenhouse gases. nih.gov The synthesis of these advanced polymers relies on the availability of functionalized carbazole units, which can be traced back to precursors like this compound. This pathway, from a simple bicyclic intermediate to a complex, functional macromolecular architecture, underscores the compound's significance in synthetic chemistry.

Synthesis of Piperidyl and Quinuclidinyl Esters

This compound is a precursor in the synthesis of various piperidyl and quinuclidinyl esters. The synthesis of these esters is of interest due to the potential analgesic activity of the resulting compounds.

The synthetic pathway begins with the preparation of 1-anilinocyclohexane carboxylic acids from this compound. These carboxylic acid intermediates then undergo aroylation with an appropriate aroyl chloride in a benzene-triethylamine medium to yield 1-benzanilidocyclohexanecarboxylic acids. Subsequent esterification of these acids with N-methylpiperidinols or 3-quinuclidinol, using the mixed anhydride (B1165640) technique with trifluoroacetic anhydride, leads to the formation of the target piperidyl and quinuclidinyl esters. journalagent.com

A general procedure for the synthesis of these esters involves suspending the 1-benzanilidocyclohexanecarboxylic acid in dry benzene, followed by the addition of trifluoroacetic anhydride. The appropriate piperidinol or quinuclidinol is then added to the reaction mixture. After stirring, the final product is isolated by treating the residue with a sodium carbonate solution and extracting with methylene (B1212753) chloride. journalagent.com

Integration into Multi-step Synthesis Strategies

The utility of this compound extends to its integration into broader multi-step synthesis strategies. In organic synthesis, constructing complex molecules often requires a series of carefully planned reactions. libretexts.orgmsu.edu The principles of multi-step synthesis involve the strategic construction of the carbon skeleton, the introduction and transformation of functional groups, and the control of stereochemistry. msu.edu

Retrosynthetic analysis is a key strategy in designing multi-step syntheses, where the target molecule is conceptually broken down into simpler precursors. libretexts.orglibretexts.org This approach helps in identifying viable synthetic routes and potential starting materials. This compound, with its combination of a reactive ketone and a secondary amine on a cyclohexane (B81311) framework, can be a logical starting point or intermediate in the retrosynthesis of various target molecules.

The success of a multi-step synthesis relies on the careful selection of reagents and reaction conditions to ensure high yield and purity at each step. solubilityofthings.com The reactions must be compatible with the functional groups present in the intermediates. For instance, when using this compound in a synthesis, the reactivity of both the aniline (B41778) and cyclohexanone moieties must be considered to achieve the desired transformations without unintended side reactions. The efficiency of a synthetic route is also a critical factor, with shorter, more convergent sequences generally being more favorable. msu.edu

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of 2-anilinocyclohexanone often involve the coupling of an aniline (B41778) with an α-haloketone, which can present challenges in terms of atom economy and the use of halogenated materials. mdpi.comresearchgate.net Future research is increasingly focused on greener and more efficient catalytic methods.

Key areas of development include:

Catalytic C-H Amination: Direct amination of the α-C-H bond of cyclohexanone (B45756) is a highly sought-after, atom-economical route. Research into transition-metal-free methods, perhaps using an ammonium (B1175870) iodide catalyst with a co-oxidant, could provide a more sustainable pathway. organic-chemistry.org

Photoredox and Electrochemical Catalysis: These emerging techniques offer novel ways to form the crucial C-N bond under mild conditions. researchgate.net Light-induced reactions or electrochemical synthesis could reduce the reliance on harsh reagents and high temperatures, aligning with the principles of green chemistry. researchgate.netrsc.org

Enantioselective Synthesis: The development of chiral catalysts, such as chiral phosphoric acids or metal complexes, is a major frontier. acs.orgresearchgate.net Achieving high enantioselectivity in the synthesis of α-arylamino ketones is crucial for pharmaceutical applications, and methods like the catalytic enantioselective Amadori-Heyns rearrangement are being explored for this purpose. researchgate.netscispace.com

A comparison of synthetic strategies highlights the trend towards more advanced, sustainable methods.

Table 1: Comparison of Synthetic Approaches for α-Anilinoketones

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Alkylation | Reaction of an aniline with an α-halocyclohexanone. mdpi.com | Well-established, straightforward. | Use of halogenated reagents, potential for side products. researchgate.net |

| Catalytic C-H Amination | Direct coupling of an amine and a ketone via C-H activation. organic-chemistry.org | High atom economy, reduced waste. | Requires development of selective and robust catalysts. |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., organocatalysts, metal complexes) to produce one enantiomer preferentially. acs.orgresearchgate.net | Access to optically active compounds. researchgate.net | Catalyst cost, optimization of enantioselectivity. |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the reactivity of this compound is a fertile ground for research. As an α-arylamino ketone, it possesses multiple reactive sites, enabling a variety of subsequent transformations.

Future research will likely focus on:

Tandem Reactions: Designing one-pot reactions where this compound is formed and then immediately participates in a subsequent cyclization or coupling reaction. For instance, a ruthenium-catalyzed tandem N-H insertion/cyclization has been used on related α-arylamino ketones to construct complex heterocyclic structures like 1,4-oxazines. rsc.org

Photochemical Reactions: The photolysis of 2-(N-alkyl-anilino)cyclohexanones can lead to intramolecular cyclizations, forming azetidinol (B8437883) derivatives, or C-N bond cleavage. rsc.org Further investigation into the photoreactivity of this compound itself could uncover new rearrangement or fragmentation pathways. rsc.orglookchem.com

Oxidative C-C Bond Cleavage: A metal-free approach has been demonstrated for the oxidative cleavage of the C-C bond in related phenacyl bromides, followed by the formation of new amide or ester bonds. researchgate.net Applying similar oxidative strategies to this compound could yield novel ring-opened products or rearranged scaffolds.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard characterization by NMR and mass spectrometry is common, advanced techniques offer deeper insights. mdpi.comresearchgate.net

Emerging opportunities in this area include:

High-Resolution Mass Spectrometry (HR-MS/MS): Advanced mass spectrometry techniques can be used for detailed structural elucidation and are included in comprehensive spectral libraries for identifying metabolites and environmental contaminants. sciex.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can model the molecule's geometry, orbital energies, and reaction mechanisms. Such studies can predict the most likely sites for nucleophilic or electrophilic attack, explain observed stereoselectivities in reactions, and guide the design of new experiments.